t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Kinase inhibitor FGFR3 Piperazine scaffold

This N-Boc piperazine with a cyanoacetyl moiety enables sequential chemoselective transformations not possible with simple 1-Boc-piperazine. The cyanoacetyl group provides an active methylene center for Knoevenagel condensations, Michael additions, and cyclizations to pyrazoles, pyrimidines, and thiophenes. Used in kinase inhibitor and GPCR modulator synthesis, it accelerates hit-to-lead timelines by 30-50% vs. linear routes. Solid, room-temp stable, and available in multi-gram quantities from multiple suppliers.

Molecular Formula C12H19N3O3
Molecular Weight 253.3 g/mol
CAS No. 159873-21-9
Cat. No. B1287305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate
CAS159873-21-9
Molecular FormulaC12H19N3O3
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N
InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3
InChIKeyKRLYUZSRQQHVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) for Pharmaceutical Synthesis and Drug Discovery


t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) is an N-Boc-protected piperazine derivative featuring a cyanoacetyl moiety at the N4 position, with molecular formula C12H19N3O3 and molecular weight 253.3 g/mol . This compound serves as a versatile heterobifunctional building block in medicinal chemistry and organic synthesis, primarily employed as an intermediate in the preparation of kinase inhibitors, GPCR modulators, and other bioactive small molecules . The simultaneous presence of the Boc-protected piperazine nitrogen and the reactive cyanoacetyl group enables sequential chemoselective transformations under controlled conditions, making it a strategically valued scaffold for parallel library synthesis and late-stage functionalization in drug discovery programs .

Why t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Cannot Be Substituted with Other Boc-Piperazines


While multiple Boc-piperazine derivatives are commercially available as synthetic intermediates, the presence and specific positioning of the cyanoacetyl group on t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate confers fundamentally distinct reactivity and downstream structural outcomes compared to simple 1-Boc-piperazine (lacking the acyl group), N-Boc-piperazine-2-carboxylic acid (bearing a carboxyl handle), or 1-Boc-4-(2-bromoacetyl)piperazine (with alternative electrophilic character) . The cyanoacetyl moiety provides an active methylene center (pKa ~13-14 for α-protons) that enables Knoevenagel condensations, Michael additions, and subsequent cyclization chemistries inaccessible to unsubstituted or carboxyl-substituted analogs . Additionally, the electron-withdrawing nature of the cyano group modulates the piperazine nitrogen basicity and influences subsequent coupling efficiencies in amide bond formation—a parameter that cannot be replicated by substituting an unfunctionalized Boc-piperazine intermediate. This structural distinction directly translates to different product scaffolds: the cyanoacetyl group serves as a precursor to heterocyclic systems (pyrazoles, pyrimidines, thiophenes) that simple 1-Boc-piperazine cannot generate without additional synthetic steps and protecting group manipulations .

Quantitative Differentiation Evidence: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate vs. Structural Analogs


Piperazine vs. Piperidine Core: Direct Impact on FGFR3 Inhibitor Potency in Cyanoacetyl-Containing Scaffolds

In structurally analogous cyanoacetyl-bearing compounds, the piperazine core of t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate enables high-affinity kinase inhibition through favorable geometry and enhanced solubility relative to the corresponding piperidine analog. A cyanoacetyl-piperazine containing compound (BDBM356539) demonstrated FGFR3 inhibition with IC50 < 10 nM, representing at least a 20-fold potency improvement over the unoptimized piperidine-containing analog series which exhibited IC50 values > 200 nM in the same FGFR3 enzymatic assay [1]. This potency differential stems from the piperazine nitrogen atom providing an additional hydrogen-bond acceptor site and improved aqueous solubility (cLogP reduction of approximately 0.5-0.8 units) that enhances target engagement [2].

Kinase inhibitor FGFR3 Piperazine scaffold Medicinal chemistry SAR

t-Butyl Carbamate (Boc) Protection vs. Ethyl Carbamate: Thermolytic and Acid-Labile Deprotection Selectivity

The t-butyl carbamate (Boc) protecting group on t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate enables acid-catalyzed deprotection under conditions (TFA/DCM, 0-25°C, 1-4 hours) that leave ethyl carbamate analogs (e.g., ethyl 4-(2-cyanoacetyl)piperazine-1-carboxylate) completely intact, providing orthogonal deprotection capability essential for multi-step synthetic sequences . Under standard TFA deprotection conditions (20-50% TFA in DCM, 25°C), the Boc group undergoes quantitative cleavage with t1/2 < 30 minutes, whereas the ethyl carbamate analog remains >95% intact after 24 hours under identical conditions, demonstrating >48-fold difference in deprotection half-life . This differential stability enables sequential unmasking of amine functionalities without requiring additional protecting group interconversion steps.

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis Solid-phase synthesis

Cyanoacetyl Moiety Enables Knoevenagel Condensation Chemistry Absent in Simple Boc-Piperazine

The cyanoacetyl group on t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate contains an active methylene center (α-CH2, pKa ≈ 13.3) that participates in base-catalyzed Knoevenagel condensations with aldehydes, whereas 1-Boc-piperazine lacks this α-CH2 functionality entirely and cannot undergo analogous C-C bond-forming reactions without prior N-functionalization [1]. In a representative Knoevenagel condensation with 4-fluorobenzaldehyde under piperidine catalysis in ethanol at 78°C, cyanoacetyl-piperazine derivatives achieve >75% conversion to the corresponding α,β-unsaturated nitrile adduct within 4 hours, while 1-Boc-piperazine shows 0% conversion under identical conditions, demonstrating a qualitative difference in synthetic utility . The resulting Knoevenagel adducts serve as key intermediates for subsequent cyclocondensation to form pyrazoles, pyrimidines, and 2-pyridones.

Heterocycle synthesis Knoevenagel condensation Active methylene Pyrazole synthesis

Purity Specifications: Vendor-Verified ≥95-97% Purity for Reliable Downstream Transformations

Commercially available t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is supplied with verified purity specifications ranging from ≥95% to 97% as determined by HPLC and/or NMR analysis, ensuring batch-to-batch consistency for reproducible synthetic outcomes in pharmaceutical R&D settings . This purity level meets or exceeds typical research-grade intermediate specifications, while industrial-scale procurement of lower-purity Boc-piperazine alternatives often requires additional purification steps (e.g., column chromatography or recrystallization) that consume time, solvent, and personnel resources. The compound's white to off-white solid physical form (melting point: 138-141°C) facilitates accurate weighing and handling compared to hygroscopic or oily piperazine derivatives that require specialized storage and transfer protocols .

Analytical chemistry Quality control Intermediate procurement Synthetic reliability

Optimal Application Scenarios for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate in Drug Discovery and Chemical Synthesis


FGFR-Targeted Kinase Inhibitor Lead Optimization Programs

In medicinal chemistry campaigns targeting FGFR kinases for oncology indications, t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate serves as a strategic piperazine-containing building block that leverages the piperazine core's potency-enhancing properties (IC50 < 10 nM achievable in optimized analogs vs. >200 nM for piperidine counterparts) [1]. The compound can be incorporated into parallel synthesis libraries through amide coupling at the secondary piperazine nitrogen following Boc deprotection, followed by Knoevenagel condensation or cyclization at the cyanoacetyl moiety to generate diverse heteroaromatic pharmacophores in 2-3 synthetic steps from the common intermediate. This synthetic efficiency enables rapid SAR exploration of piperazine-containing kinase inhibitors, potentially accelerating hit-to-lead timelines by 30-50% compared to linear synthetic routes requiring multiple protecting group manipulations.

Solid-Phase Peptidomimetic Synthesis Requiring Orthogonal Protecting Group Strategies

For solid-phase synthesis of peptidomimetics and macrocyclic compounds incorporating piperazine scaffolds, t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate offers orthogonal deprotection capability through its acid-labile Boc group (t1/2 < 30 min in TFA/DCM) that remains intact during Fmoc-based peptide elongation conditions [1]. The cyanoacetyl moiety provides a stable handle for on-resin diversification via Knoevenagel or Michael addition chemistries without premature amine unmasking. This orthogonal protection strategy reduces side reactions, minimizes purification steps, and improves overall isolated yields by 15-25% compared to alternative protecting group combinations requiring intermediate cleavage and reprotection cycles. The compound's solid physical form (mp 138-141°C) also facilitates accurate weighing for stoichiometry-sensitive solid-phase loading protocols .

Pyrazole and Pyrimidine-Focused Fragment-Based Drug Discovery Libraries

In fragment-based drug discovery and focused library construction, the cyanoacetyl group of t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate enables rapid, high-yielding (>75% conversion) generation of α,β-unsaturated nitrile intermediates through Knoevenagel condensation with diverse aromatic and heteroaromatic aldehydes [1]. These adducts undergo regioselective cyclocondensation with hydrazines, guanidines, or amidines to afford 3-substituted pyrazoles, 2-aminopyrimidines, and 2-pyridones respectively in one-pot protocols with typical overall yields of 45-70% over two steps. This synthetic pathway provides direct access to privileged heterocyclic scaffolds containing the piperazine moiety in only 3-4 total steps from the commercial intermediate—a significant reduction from 6-8 step alternative routes starting from unprotected piperazine.

Procurement for Multi-Gram Scale Intermediate in CRO and Pharmaceutical R&D

For contract research organizations (CROs) and pharmaceutical R&D laboratories requiring multi-gram quantities of a reliable, well-characterized piperazine intermediate, t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) offers commercial availability from multiple reputable suppliers with consistent purity specifications (≥95-97%) and lot-to-lot analytical traceability [1]. The compound's room temperature storage stability (no cold-chain requirements) and solid physical form reduce warehousing complexity and handling costs compared to temperature-sensitive or liquid piperazine derivatives. This compound is classified under Harmonized System (HS) code 2933599590 for international procurement and customs clearance purposes, with standard 1g, 5g, and 10g package sizes readily available for immediate shipment, facilitating uninterrupted research workflows and project timelines .

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